Cryptophycin 327

Description

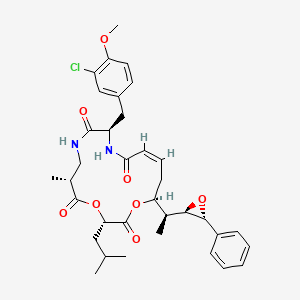

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H43ClN2O8 |

|---|---|

Molecular Weight |

655.2 g/mol |

IUPAC Name |

(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1 |

InChI Key |

PSNOPSMXOBPNNV-GKPRUIBSSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Synonyms |

cryptophycin 326 cryptophycin 327 |

Origin of Product |

United States |

Biosynthetic Pathways and Biotechnological Approaches for Cryptophycins

Elucidation of the Cryptophycin (B1240208) Biosynthetic Gene Cluster

The genetic blueprint for cryptophycin biosynthesis is encoded within a large biosynthetic gene cluster (BGC). Through a combination of stable-isotope labeling experiments and comparative genomics, the cryptophycin BGC was identified and characterized from the cyanobacterium Nostoc sp. ATCC 53789. nih.gov This gene cluster spans approximately 40 kilobases (kb) of DNA and orchestrates the collinear assembly of the cryptophycin molecule. nih.govacs.org The cluster's discovery was a significant breakthrough, providing the essential tools for heterologous expression and genetic manipulation to facilitate the production of cryptophycins. google.com Interestingly, research suggests that some natural product BGCs in cyanobacteria, including the one for cryptophycin, may be located on conjugative plasmids, hinting at a mechanism for horizontal gene transfer and the distribution of these pathways among different species. researchgate.net

The cryptophycin gene cluster is a hybrid system, comprising genes that encode for both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes, along with a suite of genes for tailoring enzymes that perform post-assembly modifications. nih.govacs.org The core of the crp gene cluster consists of two modular type-I PKS genes (crpA and crpB) and two NRPS genes (crpC and crpD). acs.org These are followed downstream by four smaller genes encoding the tailoring enzymes: a cytochrome P450 epoxidase (crpE), a putative 2-ketoglutarate dependent enzyme (crpF), a decarboxylase (crpG), and a FAD-dependent halogenase (crpH). acs.orgnih.gov The organization of these genes mirrors the sequential steps of the biosynthetic assembly line. acs.org

| Gene | Encoded Enzyme/Module | Function in Cryptophycin Biosynthesis |

| crpA | Polyketide Synthase (PKS) | Involved in the initial steps of polyketide chain synthesis. acs.org |

| crpB | Polyketide Synthase (PKS) | Continues the elongation of the polyketide chain. acs.org |

| crpC | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates amino acid residues into the growing chain. acs.org |

| crpD | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates the final amino acid and contains the thioesterase (TE) domain for cyclization. acs.orgnih.gov |

| crpE | Cytochrome P450 Epoxidase | Catalyzes the stereospecific epoxidation of the unit A vinyl group. nih.govacs.org |

| crpF | Putative 2-ketoglutarate dependent enzyme | A tailoring enzyme with a yet-to-be-fully-defined role. nih.gov |

| crpG | Decarboxylase | Involved in the generation of a precursor for an extender unit. nih.govnih.gov |

| crpH | FAD-dependent Halogenase | Responsible for the chlorination of the O-methyl-tyrosine residue (unit B). nih.govacs.org |

Enzymology of Cryptophycin Biosynthesis

The biosynthesis of cryptophycins is a remarkable example of a hybrid PKS/NRPS assembly line. acs.org This enzymatic machinery meticulously constructs the molecule from simple building blocks, with each domain of the multi-enzyme complexes performing a specific catalytic function.

The cryptophycin backbone is assembled by a series of PKS and NRPS modules. nih.govfrontiersin.org The process is thought to start with a phenyl acetate (B1210297) starter unit, followed by the addition of three acetyl groups, a process catalyzed by the PKS gene products encoded by crpA and crpB. acs.org The growing polyketide chain is then passed to the NRPS machinery.

The NRPS modules, encoded by crpC and crpD, are responsible for incorporating the amino acid components of the cryptophycin structure. acs.orgnih.gov These modules select specific amino acids, activate them, and catalyze the formation of peptide bonds. A particularly interesting feature of the cryptophycin NRPS system is found in the CrpD protein. CrpD is a bimodular NRPS that incorporates methyl-β-alanine (unit C) and leucic acid (unit D). nih.gov Bioinformatic analysis and precursor incorporation studies have revealed that the substrate for the second module of CrpD (CrpD-M2) is 2-ketoisocaproic acid, which is then reduced to L-2-hydroxyisocaproic acid (leucic acid) by a ketoreductase (KR) domain embedded within the NRPS module. nih.gov The final step in the assembly is the macrocyclization and release of the linear precursor, a reaction catalyzed by the thioesterase (TE) domain located at the C-terminus of CrpD. acs.org

Following the assembly of the macrocyclic core, a series of tailoring enzymes modify the structure to yield the final, biologically active cryptophycins. nih.gov Two of the most crucial tailoring enzymes are a FAD-dependent halogenase and a cytochrome P450 epoxidase.

The FAD-dependent halogenase, encoded by the crpH gene, is responsible for the chlorination of the O-methyl-tyrosine residue (unit B) in many cryptophycin analogs. nih.govacs.org Studies have shown that this enzyme exhibits some flexibility, as it can also incorporate bromide and iodide ions, leading to the formation of brominated and iodinated cryptophycin derivatives. acs.org

The cytochrome P450 epoxidase, CrpE, encoded by the crpE gene, plays a pivotal role in the biosynthesis of the most potent cryptophycins by installing a stereospecific β-epoxide on the unit A vinyl group. nih.govacs.orgnih.gov This epoxidation is a critical step, as the presence of this epoxide is strongly correlated with the high cytotoxic activity of these compounds. nih.gov The characterization of CrpE has been a significant focus of research, revealing its substrate tolerance and cooperativity. nih.gov This enzyme has been successfully used in chemoenzymatic approaches to produce epoxide-containing cryptophycins. acs.orgacs.org

Chemoenzymatic Synthesis Strategies for Cryptophycin Analogs

The elucidation of the cryptophycin biosynthetic pathway has paved the way for chemoenzymatic strategies to generate novel analogs. nih.govnih.gov This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. By synthesizing modified linear precursors and then using enzymes from the cryptophycin pathway to perform key transformations, researchers can create a diverse library of new compounds. nih.govacs.org

A prime example of this strategy is the use of the cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) as standalone biocatalysts. nih.govx-mol.com Synthetic linear chain elongation intermediates, with variations in different units of the cryptophycin structure, can be subjected to the CrpTE for macrocyclization. acs.orgnih.gov The resulting macrocycles can then be treated with CrpE to introduce the crucial epoxide moiety. nih.govx-mol.com This chemoenzymatic approach has proven to be a versatile tool for producing a wide range of cryptophycin analogs with modified properties. nih.govacs.orgacs.org

Precursor-Directed Biosynthesis for Novel Cryptophycin Derivatives

Precursor-directed biosynthesis is another powerful technique that leverages the inherent flexibility of the cryptophycin biosynthetic machinery to generate novel derivatives. nih.govacs.org This method involves feeding the producing organism with unnatural starter units or extender units that are structurally similar to the natural substrates. acs.org The biosynthetic enzymes can then incorporate these synthetic precursors into the final cryptophycin structure, leading to the formation of new analogs. acs.orgresearchgate.net

Studies have demonstrated that the cryptophycin assembly line can tolerate a range of phenylalanine derivatives and other unnatural amino acids as starter units. acs.orgacs.org These are often incorporated not only into the starter unit position but sometimes also into unit B. acs.orgacs.org Furthermore, by providing suitable β-amino acid precursors, unit C of the cryptophycin molecule can also be altered. acs.org This approach has been successfully employed to produce over 30 new cryptophycin analogs, including cryptophycin-52, which was previously only accessible through total synthesis. acs.orgacs.org

Biotechnological Production Strategies for Cryptophycins

The development of efficient and scalable production methods for cryptophycins is crucial for their potential clinical application. anr.frprovendis.info Biotechnological strategies offer a promising alternative to complex and often low-yielding total chemical syntheses. acs.org

One major approach involves the heterologous expression of the entire cryptophycin biosynthetic gene cluster in a more amenable host organism. google.com This could lead to improved yields and facilitate the engineering of the pathway for the production of specific analogs. Another strategy focuses on optimizing the culture conditions of the natural producer, Nostoc sp., in photobioreactors to enhance the production of desired cryptophycins like cryptophycin-1. anr.fr

Furthermore, chemoenzymatic production has emerged as a viable route to specific, highly potent analogs. acs.orgacs.org For instance, the chemoenzymatic synthesis of cryptophycin-2 from the natural seco-cryptophycin-4 intermediate, using the thioesterase from CrpD and the epoxidase CrpE, demonstrates the power of this approach. acs.org The ability to produce compounds like cryptophycin-52 through biotechnological means could significantly reduce production costs and make these promising anticancer agents more accessible for further development. acs.orgacs.org These strategies hold the potential to bring a new generation of cryptophycin-based drugs back into clinical consideration. acs.org

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Cryptophycin 327 and Analogs

Total Synthesis Approaches for the Cryptophycin (B1240208) Core Structure

The total synthesis of cryptophycins is a significant challenge due to the molecule's macrocyclic depsipeptide structure, which contains multiple stereocenters. The presence of both ester and amide linkages within the 16-membered ring, however, lends itself to convergent synthetic strategies. nih.govresearchgate.net

The most common and effective approach to synthesizing cryptophycins is a convergent strategy. nih.gov This method involves the retrosynthetic disconnection of the macrocycle into smaller, more manageable building blocks, typically designated as Units A, B, C, and D. beilstein-journals.orgresearchgate.netnih.gov

Unit A: An α,β-unsaturated δ-hydroxy acid containing several stereocenters and, in most natural cryptophycins, a crucial epoxide moiety. beilstein-journals.orgnih.gov

Unit B: A derivative of D-tyrosine, often featuring chloro and methoxy (B1213986) substitutions on the aromatic ring which are critical for high biological activity. beilstein-journals.orgbeilstein-journals.org

Unit C: A β-amino acid, such as β-homoalanine. beilstein-journals.orgnih.gov

Unit D: A α-hydroxy acid, commonly leucic acid. beilstein-journals.orgnih.gov

These fragments are synthesized independently and then coupled sequentially. capes.gov.br A typical assembly sequence involves connecting the fragments in the order of B, C, D, and A to form a linear precursor. sci-hub.se The final and critical step is the macrocyclization of this linear chain to form the 16-membered ring, followed by transformations like epoxidation to yield the final product. capes.gov.brsci-hub.se This modular approach is not only efficient for total synthesis but also highly adaptable for creating diverse analogs for SAR studies by incorporating modified versions of the individual units. nih.govresearchgate.net

Achieving precise control over the multiple stereogenic centers within the cryptophycin structure is a paramount challenge in its chemical synthesis. nih.gov Researchers have developed several stereoselective methods to address this, particularly for the complex Unit A and the chiral amino acid of Unit B.

For the synthesis of Unit A , various strategies have been employed:

Asymmetric Dihydroxylation: A powerful method where two stereocenters are introduced via a catalytic asymmetric dihydroxylation reaction. Subsequent reactions are then substrate-controlled, allowing for the selective generation of all four of Unit A's stereocenters. nih.gov

Aldehyde Crotylation/Allylation: Stereoselective routes include the asymmetric crotylation of an achiral aldehyde or the allylation of an α-homochiral aldehyde to establish the key stereocenters. capes.gov.brresearchgate.net Iridium-catalyzed stereo- and enantioselective crotylation has also been reported as an efficient method. nih.gov

Aldol Reactions: The ester-derived titanium-enolate-mediated syn-aldol reaction has been successfully used to generate the C(5) and C(6) stereocenters. acs.org

For the synthesis of Unit B , which is a modified D-tyrosine derivative, asymmetric hydrogenation is a key technique. A highly enantioselective two-step synthesis has been developed that utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by asymmetric hydrogenation with a rhodium-DuPhos catalyst, yielding the desired precursor with high enantiomeric excess. beilstein-journals.orgd-nb.info

Rational Design and Development of Cryptophycin Analogs

The modular nature of the convergent synthesis has enabled extensive SAR studies through the rational design and development of analogs. nih.gov Modifications have been explored in all four units, with particular focus on Units A and B to enhance potency, stability, and solubility, and to understand the structural requirements for activity.

The epoxide in Unit A is known to be essential for the high cytotoxicity of cryptophycins. nih.gov SAR studies have explored replacing this reactive group. A significant finding was that the conversion of the epoxide into the corresponding chlorohydrin led to a substantial increase in biological activity. researchgate.netuni-bielefeld.de For instance, the chlorohydrin analog Cryptophycin-55 (B1255067) is reported to be 100 to 1000 times more bioactive in vivo than its epoxide counterpart, Cryptophycin-52. nih.gov While these chlorohydrin derivatives showed enhanced potency, they also exhibited instability in aqueous solutions. researchgate.net This issue was addressed by creating more stable glycinate (B8599266) esters of the chlorohydrin, which retained the high activity. researchgate.net

The phenyl ring of Unit A is another key site for modification. While significant structural changes are often detrimental, certain substitutions are well-tolerated and can even improve properties. nih.gov Aiming to enhance water solubility, a major drawback of compounds like Cryptophycin-52, researchers have synthesized analogs with polar groups at the para-position of the phenyl ring. core.ac.uk

The introduction of para-alkoxymethyl groups has proven to be a successful strategy. beilstein-journals.orgnih.govnih.gov These analogs were found to retain potent cytotoxicity, including against multi-drug-resistant (MDR) tumor cell lines. beilstein-journals.orgnih.gov The introduction of a para-hydroxymethyl group resulted in a 5- to 10-fold increase in activity against certain leukemia cell lines. core.ac.uk Further extension to methoxymethyl and isopropoxymethyl groups yielded analogs with cytotoxicities comparable to that of Cryptophycin-52, although activity against MDR cell lines was somewhat reduced. core.ac.uk The bulky para-tert-butoxymethyl analog showed slightly decreased bioactivity. core.ac.uk

Unit B, the D-tyrosine fragment, is highly sensitive to structural changes, and modifications in this unit are generally not well tolerated. beilstein-journals.org SAR studies have confirmed that the naturally occurring meta-chloro and para-methoxy substituents on the benzyl (B1604629) side chain are crucial for maximal biological activity. beilstein-journals.orgresearchgate.net Despite this sensitivity, some analogs have been successfully created.

Research into novel Unit B analogs has shown that a benzyl side chain is required for potent activity. acs.org One particularly effective modification was the replacement of the para-methoxy group with a dimethylamino group, in conjunction with the meta-chloro substituent. The resulting analog, with a 3-Cl,4-(dimethylamino)benzyl moiety, was the most potent cytotoxic agent in its series, with an IC₅₀ of 54 pM, only slightly less potent than Cryptophycin-52. acs.org Other modifications, such as replacing the chloro and methoxy groups with a simple benzyl or other substituted benzyl rings, generally led to a significant decrease in potency. acs.org More recently, amino groups have been introduced into Unit B to serve as attachment points for drug conjugates, creating potential payloads for targeted cancer therapies. nih.govnih.gov

Chemical Modifications and Derivatizations at Unit C

Unit C of the naturally occurring cryptophycins is a β-amino acid, typically β-alanine or its α-methylated version, (R)-α-methyl-β-alanine. thieme-connect.de This unit has been a subject of modification in various SAR studies, although it is considered a sensitive region for maintaining high bioactivity. core.ac.uk

Key findings from derivatization studies at Unit C include:

α-Methyl Group: The methyl group at the α-position of Unit C (as seen in Cryptophycin-1 and 52) has been identified as a crucial element for potent in vivo activity. researchgate.net

α-Position Modifications: Despite the sensitivity of this unit, potent and conjugable cryptophycin analogs have been developed by introducing modifications at the α-position of Unit C. researchgate.netnih.gov This has allowed for the attachment of functional groups necessary for creating drug conjugates.

Truncated Analogs: Studies involving truncated versions of cryptophycins, such as those based on Cryptophycin-24 (which lacks the methyl group on Unit C), have generally resulted in a significant reduction in cytotoxicity. core.ac.uk

The table below summarizes the impact of key modifications at Unit C.

| Modification Site | Original Moiety (e.g., in Cryptophycin-1) | Type of Modification | Impact on Activity |

| Unit C (α-position) | (R)-α-methyl-β-alanine | Removal of methyl group (e.g., Cryptophycin-24) | Dramatically reduced cytotoxicity core.ac.uk |

| Unit C (α-position) | (R)-α-methyl-β-alanine | Introduction of functional groups | Can retain high potency, allows for conjugation researchgate.netnih.gov |

Derivatization and Conjugation Sites at Unit D

Unit D, natively a 2-hydroxy acid such as L-leucic acid (2-hydroxyisocaproic acid), has emerged as a highly promising site for chemical modification and the attachment of linkers for drug conjugates. thieme-connect.dercsb.orgnih.gov Structural analysis from X-ray crystallography suggested that this unit could be altered without significantly compromising the molecule's potent cytotoxicity. rcsb.orgnih.gov

A versatile and efficient synthetic route has been established to generate a wide array of cryptophycin analogs with diverse modifications in Unit D. nih.gov These efforts have successfully introduced various functional groups that can serve as handles for conjugation, including amino, hydroxyl, carboxyl, and sulfur-containing moieties. rcsb.orgnih.gov

Key insights from Unit D modifications:

Tolerated Modifications: This unit is significantly more tolerant of modification compared to other regions of the macrocycle. researchgate.net

Lipophilicity and Steric Hindrance: Derivatives containing lipophilic groups with low steric demand, such as alkylated amino groups, have been shown to exhibit exceptionally low picomolar cytotoxicity and maintain efficacy against multidrug-resistant tumor cells. rcsb.orgnih.gov

Chemoenzymatic Synthesis: Novel chemoenzymatic methods have been developed, utilizing enzymes like CrpD-M2, to incorporate different 2-hydroxy acid moieties into the cryptophycin scaffold, further expanding the diversity of accessible Unit D analogs. rsc.org

The suitability of Unit D as a conjugation point is a critical advancement, enabling the development of targeted therapies like antibody-drug conjugates (ADCs). rcsb.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses for Cryptophycin Cytotoxicity and Tubulin Interaction

The extraordinary potency of cryptophycins is highly dependent on their specific three-dimensional structure and the chemical nature of each of their four constituent units (A-D). thieme-connect.dethieme-connect.com Comprehensive SAR studies have elucidated the critical features required for both cytotoxicity and interaction with their biological target, tubulin. core.ac.ukrsc.orgthieme-connect.comresearchgate.netresearchgate.net

Cryo-electron microscopy has revealed that cryptophycins bind at the interdimer interface of tubulin, partially overlapping with the binding site of maytansine (B1676224). nih.gov The binding involves interactions with both β-tubulin and α-tubulin, providing a structural basis for understanding the observed SAR data. nih.gov

The table below summarizes the key SAR findings for each unit of the cryptophycin macrocycle.

| Unit | Key Structural Features | Impact of Modification on Activity |

| Unit A | (2E)-double bond; (7R,8R)-epoxide | The cis Δ²-double bond in Cryptophycin-327 represents a significant structural change from the typical trans configuration. nih.gov Hydrolysis of the epoxide to a diol leads to a 500-fold loss of cytotoxicity. core.ac.uk Replacement of the epoxide with a chlorohydrin moiety often retains or enhances in vivo activity. core.ac.uk |

| Unit B | D-Tyrosine derivative with 3'-chloro and 4'-O-methyl groups | The chloro and O-methyl groups are critical. researchgate.net Absence of the 3'-chloro group reduces activity by a factor of 10, while removal of the 4'-O-methyl group causes a 30-fold decrease in activity. uni-tuebingen.de |

| Unit C | β-amino acid, often with an α-methyl group | The intact methyl group is important for in vivo activity. researchgate.net Lack of this methyl group, as in Cryptophycin-24, significantly lowers potency. core.ac.uk |

| Unit D | 2-hydroxy acid (e.g., L-leucic acid) | This unit is tolerant to modifications, especially for introducing conjugation handles. researchgate.netrcsb.orgnih.gov Lipophilic groups with low steric bulk are well-tolerated and can maintain picomolar cytotoxicity. rcsb.orgnih.gov |

| Macrocycle | Intact 16-membered ring | The integrity of the macrocyclic depsipeptide ring is essential for biological activity. researchgate.net |

Development of Advanced Cryptophycin Analogs with Optimized Preclinical Characteristics

Cryptophycin-52 (LY355703): This synthetic analog of Cryptophycin-1 was specifically designed to enhance hydrolytic stability. researchgate.netacs.org While it progressed to Phase II clinical trials, its development was ultimately discontinued. frontiersin.orggoogle.com

Chlorohydrin Analogs (e.g., Cryptophycin-55): A major breakthrough was the discovery that converting the Unit A epoxide into a chlorohydrin could dramatically increase in vivo bioactivity, in some cases by a factor of 100 to 1000 compared to the parent epoxide. core.ac.uk

Second-Generation Glycinate Analogs (e.g., Cryptophycin-249 and -309): To further improve the properties of the potent chlorohydrin analogs, glycinate esters were synthesized. researchgate.net This modification provided both enhanced chemical stability and better aqueous solubility. researchgate.net

Cryptophycin-249 , the chlorohydrin glycinate derived from Cryptophycin-1, demonstrated superior in vivo activity against a range of multidrug-resistant tumor models. core.ac.uk

Cryptophycin-309 (B1253346) emerged from extensive screening as a superior analog in animal tumor models. researchgate.net Both Cryptophycin-249 and -309 have been recognized as promising second-generation clinical candidates due to their improved stability and solubility. researchgate.net

Analogs for Targeted Delivery: The creation of analogs with functional handles, particularly on Unit D, represents a key strategy for developing antibody-drug conjugates (ADCs). rcsb.orgnih.gov This approach aims to harness the extreme potency of the cryptophycin payload by directing it specifically to tumor cells, potentially widening the therapeutic window. nih.gov

The table below provides a comparative overview of notable cryptophycin analogs.

| Compound | Key Feature(s) | Preclinical/Clinical Note |

| Cryptophycin-1 | Natural product, parent epoxide structure | Highly potent but limited by stability. researchgate.netresearchgate.net |

| Cryptophycin-327 | Natural product, cis Δ²-double bond in Unit A | Geometric isomer of Cryptophycin-1. nih.gov |

| Cryptophycin-52 | Synthetic analog of Cryptophycin-1 | Improved hydrolytic stability; failed in Phase II trials. frontiersin.orgresearchgate.net |

| Cryptophycin-55 | Chlorohydrin analog of Cryptophycin-52 | Significantly increased in vivo bioactivity compared to epoxide parent. core.ac.uk |

| Cryptophycin-249 | Chlorohydrin glycinate of Cryptophycin-1 | Second-generation candidate with improved stability, solubility, and potent in vivo activity against MDR tumors. core.ac.ukresearchgate.net |

| Cryptophycin-309 | Chlorohydrin glycinate analog | Second-generation candidate with superior activity in animal models. researchgate.net |

Molecular Mechanism of Action of Cryptophycins

Interaction with Tubulin and Disruption of Microtubule Dynamics

Cryptophycins are recognized as potent microtubule-targeting agents (MTAs) that interfere with the dynamic nature of tubulin polymerization and depolymerization. acs.orgacs.org This interference is central to their cytotoxic effects.

Inhibition of Tubulin Polymerization and Induction of Microtubule Destabilization

Cryptophycin (B1240208) 327, like other members of the cryptophycin family, inhibits the polymerization of tubulin, the protein subunit that assembles into microtubules. acs.orgacs.orgnih.gov This class of compounds is known to destabilize microtubules, leading to a net loss of these crucial cellular structures. acs.orgacs.org Research on the closely related Cryptophycin 1 demonstrated a significant reduction in the in vitro polymerization of microtubules with a 50% inhibition occurring at a low drug-to-tubulin ratio. nih.gov Instead of altering the critical concentration of tubulin required for assembly, cryptophycins appear to reduce the amount of tubulin that is capable of polymerizing. nih.gov This inhibition of microtubule growth is a key factor in the antimitotic activity of these compounds.

Effects on Microtubule Depolymerization and Overall Cellular Microtubule Networks

The impact of cryptophycins extends beyond the inhibition of polymerization; they also actively promote the depolymerization of existing microtubules. nih.govnih.gov Treatment of cells with cryptophycins results in a significant depletion of the cellular microtubule network. nih.govnih.gov This effect is notably persistent. While the microtubule depolymerization caused by some agents like vinblastine (B1199706) is readily reversible upon drug removal, cells treated with cryptophycin can remain depleted of microtubules for extended periods, even up to 24 hours after the compound is removed. nih.gov

At low concentrations, instead of causing a wholesale depolymerization, cryptophycins can potently suppress the dynamic instability of microtubules. nih.gov This means they reduce the rates of both microtubule growth and shortening, effectively freezing the microtubule network in a static state. nih.gov This suppression of dynamics is considered a primary mechanism of their antiproliferative and antimitotic effects, as the constant remodeling of the microtubule cytoskeleton is essential for proper cell function, especially during mitosis. nih.govnih.gov

Identification of Tubulin Binding Sites and Conformational Changes Induced by Cryptophycins

The profound effects of cryptophycins on microtubule dynamics are a direct result of their binding to specific sites on the tubulin protein. This binding induces significant conformational changes in the tubulin structure, rendering it incompatible with the formation of stable microtubules. nih.govnih.gov

Cryptophycin Binding to the Vinca (B1221190) Domain and Overlapping Sites

Cryptophycins are known to interact with tubulin at or near the Vinca alkaloid binding site on β-tubulin. nih.govcore.ac.ukgoogle.com Functional and competitive binding assays have demonstrated that cryptophycin can block the formation of vinblastine-induced tubulin paracrystals and inhibit the binding of radiolabeled vinblastine to tubulin. nih.gov This suggests that the binding sites for these two classes of compounds overlap. nih.govcore.ac.uk

However, the molecular details of the interaction are distinct from those of Vinca alkaloids. nih.gov While there is a clear interaction with the Vinca domain, some studies suggest that cryptophycins bind to a site that is distinct from but may overlap with the Vinca binding site. uni-bielefeld.de Cryo-electron microscopy studies of the related Cryptophycin-52 have revealed that its binding site is located at the tubulin interdimer interface and partially overlaps with the maytansine (B1676224) binding site. nih.gov

Characterization of Novel Cryptophycin Binding Sites on β-Tubulin (e.g., T5-loop)

Recent high-resolution X-ray crystallography studies have provided a more detailed picture of cryptophycin binding, identifying a novel second binding site. nih.govresearchgate.net In addition to the site that overlaps with the maytansine site, a potent cryptophycin derivative was found to bind to a site involving the T5-loop of β-tubulin. nih.govresearchgate.net The T5-loop is a critical structural element involved in the exchange of guanosine (B1672433) nucleotide and the formation of longitudinal contacts between tubulin dimers in a microtubule. nih.govresearchgate.net

This newly identified "βT5-loop site" effectively bridges the maytansine and Vinca sites. nih.govresearchgate.net The discovery of this dual binding mechanism offers a molecular explanation for the exceptional potency of cryptophycins. nih.gov The interaction with the T5-loop provides a new avenue for understanding how these compounds so effectively disrupt microtubule structure and function.

The binding of cryptophycins induces significant conformational changes in both α- and β-tubulin. nih.govnih.gov These changes involve a bending or curvature within the tubulin dimer itself and between adjacent dimers, which is incompatible with the straight lattice structure of a microtubule. nih.govnih.gov Notably, helices H8 and H10 in both tubulin subunits undergo conformational shifts upon cryptophycin binding. nih.gov

Downstream Cellular Consequences of Microtubule Disruption

The disruption of the microtubule network by Cryptophycin 327 triggers a series of downstream cellular events, culminating in cell cycle arrest and apoptosis (programmed cell death). core.ac.uknih.govwikipedia.org The inability of the cell to form a functional mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation, leads to an arrest in the G2/M phase of the cell cycle. nih.govnih.govrsc.org

Induction of Mitotic Arrest, Specifically G2/M Phase Block

The primary mechanism of action for the cryptophycin family of compounds is the disruption of microtubule dynamics. core.ac.ukacs.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. Cryptophycins interfere with this process, leading to a halt in the cell cycle. core.ac.uknih.gov

Research demonstrates that compounds in the cryptophycin class are potent inhibitors of tubulin polymerization, effectively destabilizing microtubules. acs.orgsci-hub.se This interference prevents the correct formation and function of the mitotic spindle, a crucial apparatus for segregating chromosomes during cell division. core.ac.uk As a consequence of this disruption, the cell cycle is arrested, specifically at the G2/M transition phase. nih.govtandfonline.comulpgc.es Studies on synthetic cryptophycin analogs have confirmed their ability to cause an accumulation of cultured cells in the G2/M phase. researchgate.net This G2/M block is a hallmark of agents that target microtubule function and is a direct outcome of the cell's inability to proceed through mitosis. acs.orgnih.gov

| Feature | Description | References |

| Target | β-tubulin | nih.gov |

| Primary Effect | Inhibition of microtubule polymerization; microtubule destabilization | acs.orgsci-hub.se |

| Cell Cycle Consequence | Arrest at the G2/M phase | nih.govtandfonline.com |

Activation of Apoptotic Pathways and Programmed Cell Death

The sustained mitotic arrest induced by cryptophycins ultimately triggers programmed cell death, or apoptosis. core.ac.ukacs.org This is a critical downstream effect of their anti-mitotic activity. Unlike a temporary halt from which cells might recover, the profound and persistent disruption of microtubule dynamics caused by cryptophycins commits the cell to an apoptotic fate. tandfonline.com

Studies on cryptophycin-1 have shown that following the G2/M arrest, cells rapidly begin to exhibit the morphological and biochemical hallmarks of apoptosis. tandfonline.com This process occurs swiftly and often without a prolonged period of mitotic arrest, indicating a potent and efficient induction of the cell death program. core.ac.uk The initiation of apoptosis is a key component of the cytotoxic effects of the cryptophycin family. tandfonline.comgoogle.com This programmed cell death is a coordinated sequence of events designed to eliminate damaged or dysfunctional cells in a controlled manner, thereby preventing inflammation and damage to surrounding tissues. acs.org

Molecular Signaling Pathways Involved in Cryptophycin-Induced Apoptosis (e.g., Caspase Activation, Bcl-2 Phosphorylation)

The progression from mitotic arrest to apoptosis is mediated by specific molecular signaling cascades. For the cryptophycin class, two key events are the phosphorylation of the Bcl-2 protein and the activation of caspases. core.ac.uktandfonline.com

Bcl-2 is a regulatory protein that typically functions to suppress apoptosis. core.ac.uk However, upon treatment with microtubule-disrupting agents like cryptophycins, Bcl-2 becomes hyperphosphorylated. tandfonline.com This phosphorylation event is thought to inactivate Bcl-2's protective function, thus lowering the threshold for apoptosis induction. thieme-connect.de Research on cryptophycin-52 demonstrated that it is a remarkably potent inducer of Bcl-2 phosphorylation. core.ac.uk

Concurrent with Bcl-2 phosphorylation is the activation of caspases, a family of cysteine proteases that act as the executioners of apoptosis. tandfonline.com Specifically, the activation of caspase-3 has been observed following treatment with cryptophycin-1. thieme-connect.de Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. tandfonline.com

| Pathway Component | Role in Cryptophycin-Induced Apoptosis | References |

| Bcl-2 | An anti-apoptotic protein that becomes inactivated via hyperphosphorylation. | core.ac.uktandfonline.com |

| Caspase-3 | An executioner caspase that is activated to carry out programmed cell death. | tandfonline.comthieme-connect.de |

Cellular Uptake Mechanisms and Intracellular Accumulation of Cryptophycins

The potent biological activity of cryptophycins is facilitated by their efficient entry into and accumulation within target cells. core.ac.ukthieme-connect.de Studies conducted on the synthetic analog cryptophycin-52 provide insight into this process. The uptake of cryptophycin-52 by human leukemia and lung tumor cells was found to be a rapid process, reaching a maximum concentration within 20 minutes. nih.gov

This uptake is characterized as a saturable process, suggesting it is mediated by specific interactions with cellular components rather than simple diffusion. nih.gov Furthermore, the interaction with target cells appears to be essentially irreversible, which is attributed to high-affinity binding to specific intracellular sites, most notably tubulin. thieme-connect.denih.gov This tight binding and subsequent accumulation within the cell likely contribute to the sustained biological effects observed with these compounds and may limit their availability to drug efflux pumps, which are often responsible for multidrug resistance. core.ac.ukthieme-connect.de Experiments showed that the intracellular concentration of cryptophycin-52 could become substantially increased—by over 700-fold—compared to the external concentration after a 20-hour incubation. thieme-connect.de

Preclinical Efficacy Studies of Cryptophycins in Disease Models Non Human

In Vitro Cytotoxicity Profiles in Various Cancer Cell Lines

The hallmark of the cryptophycin (B1240208) family is its extraordinary potency against a wide array of cancer cell lines, with activity typically observed in the low picomolar range. core.ac.ukbeilstein-journals.org This potent cytotoxic effect is a result of their interaction with tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. core.ac.ukprovendis.infogoogle.com

Cryptophycins demonstrate broad and potent antiproliferative activity against numerous drug-sensitive human tumor cell lines. nih.govnih.gov For instance, Cryptophycin-1, the parent compound to which Cryptophycin-327 is structurally related, exhibits IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the single-digit picomolar range. core.ac.uk The synthetic analog Cryptophycin-52 also shows similarly potent, concentration- and time-dependent antiproliferative and cytotoxic effects across both solid and hematologic tumor cell models. nih.gov The IC₅₀ values for Cryptophycin-52 are consistently and significantly lower than those for other antimitotic agents like paclitaxel (B517696) and vinblastine (B1199706). nih.gov

Table 1: Comparative In Vitro Cytotoxicity of Cryptophycin Analogs in Drug-Sensitive Cancer Cell Lines This table presents data for well-studied cryptophycin analogs to illustrate the typical potency of the compound class.

| Compound | Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| Cryptophycin-1 | KB | Human Epidermoid Carcinoma | 4.58 pM core.ac.uk |

| Cryptophycin-1 | LoVo | Colorectal Adenocarcinoma | 7.63 pM core.ac.uk |

| Cryptophycin-52 | HeLa | Cervical Cancer | 11.0 pM rsc.org |

A defining feature of the cryptophycin class is its remarkable ability to maintain high cytotoxicity against cancer cell lines that have developed resistance to multiple other drugs (multidrug resistance, MDR). beilstein-journals.orgprovendis.info This activity is particularly significant because MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major cause of chemotherapy failure. core.ac.ukgoogle.com The potency of cryptophycins is often only minimally affected in MDR cells compared to their drug-sensitive counterparts. provendis.infonih.gov Studies comparing cryptophycins to other antimitotic agents, such as paclitaxel, vinblastine, and colchicine, show that cryptophycins are markedly less susceptible to resistance mechanisms. nih.gov For example, the cytotoxicity of cryptophycins against MDR cell lines can exceed that of these conventional drugs. core.ac.uk

Table 2: Efficacy of a Cryptophycin Analog in a Multidrug-Resistant (MDR) Cell Line vs. a Sensitive Parental Line This table showcases the retained potency of cryptophycins in cells overexpressing efflux pumps.

| Compound | Cell Line | Cell Line Type | IC₅₀ (nM) | Resistance Factor* |

|---|---|---|---|---|

| Cryptophycin-55 (B1255067) | H69 | Small Cell Lung Cancer (WT) | 0.10 google.com | 2.3 google.com |

| H69AR | Small Cell Lung Cancer (MDR) | 0.23 google.com | ||

| Doxorubicin (Control) | H69 | Small Cell Lung Cancer (WT) | 18.0 google.com | >55 google.com |

| H69AR | Small Cell Lung Cancer (MDR) | >1000 google.com |

*Resistance Factor is calculated as IC₅₀ (MDR) / IC₅₀ (WT).

The sustained efficacy of cryptophycins in MDR cancer cells is primarily because they are poor substrates for the P-glycoprotein (P-gp) efflux pump. core.ac.uknih.govnih.gov Several molecular characteristics contribute to this ability to evade P-gp-mediated resistance:

Physicochemical Properties: P-gp tends to transport polar or amphiphilic compounds. Cryptophycins are generally unpolar molecules, making them inherently poor substrates for this efflux pump. core.ac.uk

High-Affinity Tubulin Binding: Cryptophycins bind to tubulin with very high affinity and form exceptionally stable drug-tubulin complexes. core.ac.uk This rapid and stable binding sequesters the drug inside the cell, lowering the concentration of free cryptophycin available to be recognized and ejected by P-gp pumps. core.ac.uk

Structural Integrity: While the core structure of cryptophycins evades P-gp, certain synthetic modifications, particularly the introduction of polar functional groups, can render the resulting analogs better substrates for the efflux pump, thereby increasing their resistance factor. core.ac.uk

In Vivo Efficacy in Murine Tumor Xenograft Models

The potent in vitro activity of the cryptophycin class translates to significant antitumor effects in non-human, in vivo models. Preclinical studies using mice bearing transplanted tumors (xenografts) have consistently demonstrated the ability of cryptophycins to inhibit tumor growth across a broad spectrum of cancer types. nih.govresearchgate.net

Cryptophycin analogs have shown substantial efficacy in nude mice bearing a variety of subcutaneously implanted human tumor xenografts. For example, combination studies involving Cryptophycin-52 and its chlorohydrin analog, Cryptophycin-55, demonstrated highly effective antitumor regimens. nih.gov These compounds were effective against breast carcinoma and multiple lung carcinoma models when used in combination with other standard chemotherapeutic agents. nih.govacs.org Other analogs have also produced significant tumor growth delays and log cell kill values against xenografts of human colon and breast cancers, including models with known MDR phenotypes. acs.org

Table 3: Examples of Antitumor Activity of Cryptophycin Analogs in Human Tumor Xenograft Models Data represents the general in vivo efficacy of the cryptophycin class.

| Cryptophycin Analog(s) | Xenograft Model | Cancer Type | Study Notes |

|---|---|---|---|

| CRYPTO 52 & 55 | MX-1 | Breast Carcinoma | Highly effective in combination with doxorubicin, paclitaxel, and 5-fluorouracil. nih.gov |

| CRYPTO 52 & 55 | Calu-6 | Non-Small Cell Lung Carcinoma | Highly effective in combination with platinum complexes (cisplatin, carboplatin). nih.gov |

| CRYPTO 52 & 55 | H82 | Small Cell Lung Carcinoma | Highly effective in combination with platinum complexes. nih.gov |

The cryptophycin class of compounds has demonstrated potent activity in preclinical models of cancers that are notably difficult to treat. researchgate.net

Platinum-Resistant Ovarian Cancer: Cryptophycins have shown significant potential against platinum-resistant ovarian cancer. researchgate.net This promising activity led to the evaluation of the synthetic analog Cryptophycin-52 (LY355703) in Phase II clinical trials for patients with this disease. core.ac.ukacs.orgacs.orguni-bielefeld.de

Lung Cancer: The antitumor activity of cryptophycins has been established in various lung cancer models. researchgate.net In vivo studies showed that Cryptophycin-52 and -55 were highly effective against non-small cell and small cell lung carcinoma xenografts, particularly when combined with platinum-based chemotherapies. nih.govacs.org

Castration-Resistant Prostate Cancer (CRPC): While direct preclinical data for Cryptophycin-327 in CRPC models is not detailed in the reviewed literature, the need for novel therapeutics in this area is clear. uzh.chgoogleapis.comopenaccessjournals.com Given the broad spectrum of activity and potent mechanism of action of cryptophycins, they represent a class of compounds with theoretical potential for investigation in CRPC models. googleapis.com

Comparative Preclinical Efficacy with Other Microtubule-Targeting Agents (e.g., Taxanes, Vinca (B1221190) Alkaloids)

In non-human preclinical disease models, the cryptophycin class of compounds has demonstrated exceptionally high potency, often exceeding that of established microtubule-targeting agents like the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vinblastine, vincristine). core.ac.ukuni-bielefeld.de Research findings indicate that the antiproliferative activity of cryptophycins can be 100 to 1,000 times more potent than that of paclitaxel and vinblastine. core.ac.ukuni-bielefeld.denih.gov The synthetic analogue, Cryptophycin 52, was found to be 40 to 400 times more potent in preclinical evaluations than both paclitaxel and vinca alkaloids. aacrjournals.org

A defining feature of cryptophycins in these comparative studies is their marked efficacy against multidrug-resistant (MDR) cancer models. core.ac.uknih.gov This advantage is particularly notable in tumor models that overexpress P-glycoprotein (P-gp), a drug efflux pump that is a common mechanism of resistance to many conventional chemotherapeutics, including taxanes and vinca alkaloids. core.ac.ukacs.org Unlike many taxanes and vinca alkaloids, cryptophycins are generally not substrates for P-gp, allowing them to retain high cytotoxicity in resistant tumor cells. core.ac.ukacs.org This circumvention of P-gp-mediated resistance gives cryptophycins a significant therapeutic advantage in preclinical models of resistant cancers. core.ac.uk The cytotoxicity of cryptophycins against MDR cell lines has been shown to exceed that of vinblastine, paclitaxel, and colchicine. core.ac.uk

Preclinical in vivo studies using human tumor xenografts in mice have substantiated these findings. Advanced analogues, such as Cryptophycin-249, have shown potent antitumor activity in models of MDR breast adenocarcinoma. nih.gov For instance, in a single trial, Cryptophycin-249 demonstrated a 4.0 Log Kill (LK) value against the multidrug-resistant Mam-16/C/Adr breast adenocarcinoma model, highlighting its profound efficacy. nih.gov

The following tables present comparative data based on preclinical research findings.

Table 1: Summary of Comparative Efficacy of Microtubule-Targeting Agents in Preclinical Models

| Feature | Cryptophycins | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vinblastine) |

|---|---|---|---|

| Relative Potency | Very High (100-1000x > paclitaxel/vinblastine) core.ac.ukuni-bielefeld.denih.gov | High | High |

| Mechanism of Action | Microtubule Destabilizer acs.orgacs.orgnih.gov | Microtubule Stabilizer acs.orgacs.org | Microtubule Destabilizer acs.orgnih.gov |

| Efficacy in P-gp MDR Models | High activity retained core.ac.ukacs.org | Reduced activity acs.orgnih.gov | Reduced activity acs.orgnih.gov |

| Binding Site on Tubulin | Vinca Domain aacrjournals.org | Taxane (B156437) Site | Vinca Domain |

Table 2: Preclinical Efficacy of Cryptophycin-249 in a Multidrug-Resistant Mouse Tumor Model

| Compound | Tumor Model | Efficacy Measurement | Result |

|---|

| Cryptophycin-249 | Mam-16/C/Adr (MDR Breast Adenocarcinoma) | Log Kill (LK) | 4.0 nih.gov |

These preclinical data underscore the potential of cryptophycins as a class of highly potent antimitotic agents, with a distinct advantage over taxanes and vinca alkaloids in the context of multidrug resistance.

Mechanisms of Resistance to Cryptophycins

Molecular Basis of Intrinsic and Acquired Resistance to Microtubule-Targeting Agents

Resistance to microtubule-targeting agents is a significant challenge in chemotherapy and can develop through several key mechanisms. oaepublish.com These mechanisms are not mutually exclusive and often coexist within a resistant tumor. The most common molecular drivers of resistance include:

Increased Drug Efflux: The overexpression of transmembrane transporter proteins, particularly P-glycoprotein (P-gp) encoded by the MDR1 gene, is a primary mechanism of multidrug resistance (MDR). oaepublish.comecancer.org These ATP-binding cassette (ABC) transporters actively pump a wide range of structurally diverse drugs out of the cancer cell, reducing the intracellular concentration and limiting cytotoxicity. ibg.edu.troaepublish.com

Alteration of the Drug Target: Changes in the drug's molecular target, tubulin, can prevent effective drug binding or alter the microtubule dynamics in a way that counteracts the drug's effect. aacrjournals.orgoaepublish.com This includes point mutations in the α- or β-tubulin genes that change the amino acid sequence of the drug-binding site and alterations in the expression levels of different β-tubulin isotypes. nih.govnih.gov

Reduced Susceptibility to Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins. aacrjournals.org This allows the cell to survive the mitotic arrest induced by MTAs, a state that would normally trigger programmed cell death. aacrjournals.org

Activation of Alternative Signaling Pathways: Cells may adapt by activating signaling pathways that promote survival and proliferation, thereby bypassing the drug-induced cell cycle block. aacrjournals.orgoncotarget.com

These general mechanisms form the basis for understanding the more specific ways in which cancer cells can develop resistance to cryptophycins.

Role of Efflux Pumps (e.g., P-glycoprotein, MRP) in Mediating or Circumventing Cryptophycin (B1240208) Resistance

A significant advantage of the cryptophycin class of compounds is their ability to largely circumvent resistance mediated by common efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). core.ac.uknih.gov Many conventional MTAs, such as paclitaxel (B517696) and the vinca (B1221190) alkaloids, are substrates for these pumps and thus lose efficacy in multidrug-resistant (MDR) tumors that overexpress them. oaepublish.comaacrjournals.org In contrast, cryptophycins, including the clinical candidate cryptophycin-52, are generally poor substrates for P-gp and MRP. acs.orgnih.govunipa.it

This allows them to retain potent activity in MDR cell lines. For instance, studies comparing the cytotoxicity of cryptophycin-52 in sensitive parental cell lines versus their MDR derivative lines (which overexpress P-gp and/or MRP) show only a minimal loss of potency. nih.gov In contrast, paclitaxel and vincristine (B1662923) can be over 500-fold and 350-fold less active, respectively, in P-gp overexpressing cells. aacrjournals.org The ability of cryptophycins to evade these efflux pumps is a key feature that makes them promising agents for treating drug-resistant cancers. core.ac.uknih.gov

One proposed reason for this circumvention is the exceptionally high affinity and rapid binding of cryptophycins to tubulin. core.ac.uk The formation of stable drug-tubulin complexes may sequester the compound within the cell, resulting in a low concentration of free drug available for transport by efflux pumps. core.ac.uk

However, it is important to note that the insensitivity to efflux pumps is not absolute across all cryptophycin analogues. Research on synthetic analogues of cryptophycin-52 has shown that certain chemical modifications, particularly the introduction of ionizable functional groups like amines or carboxylic acids to improve aqueous solubility, can inadvertently convert the molecule into a substrate for P-gp. aacrjournals.orgnih.gov These modified analogues, while potent in sensitive cell lines, lost their activity against P-gp-overexpressing tumors. aacrjournals.orgnih.gov This highlights a delicate balance in structure-activity relationships, where modifications intended to improve one property can negatively impact the crucial ability to overcome MDR. For example, certain amino-functionalized cryptophycins exhibit high resistance factors, indicating a significant loss of activity due to efflux mechanisms. beilstein-journals.org

| Compound | Cell Line | IC₅₀ (nM) | Resistance Factor (RF)¹ |

|---|---|---|---|

| Cryptophycin-52 | CEM/S (Sensitive) | 0.012 | 7.4 |

| CEM/VLB₁₀₀ (P-gp Overexpressing) | 0.089 | ||

| Paclitaxel | CEM/S (Sensitive) | 3.8 | 505 |

| CEM/VLB₁₀₀ (P-gp Overexpressing) | 1920 | ||

| Vinblastine (B1199706) | CEM/S (Sensitive) | 0.47 | 106 |

| CEM/VLB₁₀₀ (P-gp Overexpressing) | 50 | ||

| Vincristine | HL-60/S (Sensitive) | 1.4 | 357 |

| HL-60/Vinc (P-gp Overexpressing) | 500 |

¹Resistance Factor (RF) is the ratio of the IC₅₀ value for the resistant cell line to the IC₅₀ value for the sensitive parental cell line. Data sourced from studies on human leukemia (CEM) and promyelocytic leukemia (HL-60) cell lines. aacrjournals.org

Alterations in Tubulin and Microtubule Dynamics as Resistance Mechanisms to Cryptophycins

Beyond efflux pumps, alterations in the drug's direct target, the tubulin protein and the microtubule network it forms, represent another major class of resistance mechanisms. nih.govascopubs.org

Mutations in the genes encoding α- or β-tubulin can confer resistance to MTAs by either altering the drug's binding site or by changing the intrinsic stability of the microtubules to counteract the drug's effect. nih.govaacrjournals.org Cells with mutations that result in hyperstable microtubules, for example, can exhibit resistance to microtubule-destabilizing drugs. aacrjournals.org

Cryptophycins are known to interact with tubulin at or near the Vinca alkaloid binding site. researchgate.net Therefore, mutations within this domain of β-tubulin could theoretically reduce the binding affinity of cryptophycin, thereby diminishing its potent anti-mitotic activity. While the principle is well-established for other MTAs, and numerous resistance-conferring mutations have been identified for drugs like paclitaxel and colchicine, specific point mutations in β-tubulin that confer resistance uniquely to cryptophycins are not yet extensively documented in the literature. aacrjournals.orgaacrjournals.org The resistance that does arise from tubulin mutations is often associated with predictable patterns of cross-resistance; for instance, cells resistant to a destabilizing agent like vinblastine are often cross-resistant to other destabilizers but may become hypersensitive to stabilizing agents like paclitaxel. nih.gov

Mammalian cells express multiple distinct isotypes of both α- and β-tubulin, each encoded by a different gene. aacrjournals.org These isotypes are highly homologous but differ primarily in their C-terminal regions, which can influence microtubule dynamics and their interaction with regulatory proteins. nih.govresearchgate.net A key mechanism of drug resistance is the altered expression of these tubulin isotypes. nih.gov

Overexpression of the βIII-tubulin isotype is one of the most clinically relevant mechanisms of resistance to several MTAs. nih.govfrontiersin.orgmdpi.com While normally restricted to neuronal tissues, βIII-tubulin is often found in aggressive tumors and is associated with resistance to both taxanes and vinca alkaloids. nih.govfrontiersin.org Studies suggest that microtubules incorporating the βIII isotype are more dynamic and may be inherently more resistant to the effects of drugs that aim to suppress these dynamics. nih.gov There is evidence linking βIII-tubulin to cryptophycin resistance; for example, the BT549 breast cancer cell line expresses high levels of βIII-tubulin and is highly resistant to cryptophycin. dtic.mil Furthermore, elevated levels of βIII-tubulin have been shown to cause resistance to agents that bind at the taxane (B156437) and vinca sites, the latter being the binding domain for cryptophycins. nih.gov The differential binding affinities of various drugs to different isotypes may explain this phenomenon; for instance, vincristine and vinorelbine (B1196246) interact more weakly with βIII-tubulin compared to other isotypes. nih.gov

| β-Tubulin Isotype | Association with Drug Resistance |

|---|---|

| Class I (βI) | Most abundant in many cancer cells. High expression linked to paclitaxel resistance in some non-small cell lung cancer lines. aacrjournals.org |

| Class II (βII) | High expression associated with paclitaxel resistance in ovarian, prostate, and breast cancer cell lines. aacrjournals.org |

| Class III (βIII) | Overexpression is a well-documented mechanism of resistance to taxanes and vinca alkaloids. nih.govfrontiersin.org Linked to cryptophycin resistance. dtic.mil |

| Class IVa/IVb | Altered expression linked to resistance to paclitaxel and estramustine. nih.govsemanticscholar.org |

| Class V (βV) | Altered expression has been noted in various drug-resistant cancer cell lines. nih.gov |

Cellular Adaptive Responses and Signaling Pathways Associated with Cryptophycin Resistance

In response to the potent cytotoxic stress induced by cryptophycins, cancer cells can activate adaptive signaling pathways that promote survival and inhibit apoptosis. Cryptophycins trigger cell death by inducing a sustained mitotic arrest, which in turn activates apoptotic pathways involving caspase enzymes. core.ac.ukaacrjournals.org

A crucial element in this process is the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax) members. The balance between these proteins often determines a cell's fate. Studies with cryptophycin-52 have demonstrated that it induces phosphorylation of the anti-apoptotic protein Bcl-2, which is a signal that can lead to apoptosis. core.ac.ukaacrjournals.org However, cancer cells can develop resistance by altering this pathway. Notably, prostate cancer cells engineered to overexpress Bcl-2 were found to be more resistant to apoptosis induced by cryptophycin-52. aacrjournals.orgnih.gov

Other signaling pathways are also implicated. The response to cryptophycin-52 has been linked to the phosphorylation of c-raf1 and a sustained activation of the c-Jun NH2-terminal kinase (JNK), with JNK activation levels strongly correlating with the extent of apoptosis. aacrjournals.orgnih.gov Furthermore, broader studies on antitubulin agents have identified other signaling networks involved in resistance. For example, the Hippo signaling pathway, and specifically its downstream effector TAZ, has been identified as a critical regulator of the cellular response to antitubulin drugs, where high levels of TAZ can confer resistance. oncotarget.comnih.gov These adaptive responses represent a complex network that cells can exploit to survive treatment with potent agents like cryptophycins.

Preclinical Drug Delivery and Targeted Therapeutic Strategies for Cryptophycins

Development of Cryptophycin (B1240208) Conjugates for Targeted Delivery

The core principle behind developing cryptophycin conjugates is to leverage the specificity of a targeting ligand (an antibody or peptide) to direct the highly potent cryptophycin payload to cancer cells. provendis.infogoogle.com This approach aims to create a wider therapeutic window compared to the systemic administration of the free drug. core.ac.ukprovendis.info

Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Cryptophycin Payloads

Antibody-drug conjugates (ADCs) represent a leading strategy for the targeted delivery of cytotoxic agents. In this approach, a monoclonal antibody (mAb) that recognizes a tumor-associated antigen is chemically linked to a potent drug payload like a cryptophycin derivative. google.comnih.govnih.gov The design of cryptophycin-based ADCs involves careful consideration of the antibody, the linker, and the cryptophycin analogue. sci-hub.seprotein-cell.net

The choice of antibody is critical for tumor specificity. For instance, trastuzumab, which targets the HER2 receptor overexpressed in certain breast cancers, has been conjugated with cryptophycin-55 (B1255067) glycinate (B8599266). core.ac.uk This ADC demonstrated nanomolar activity against HER2-expressing SK-BR-3 cells while showing inactivity in cell lines with low HER2 expression, highlighting the target-dependent cytotoxicity. core.ac.ukgoogle.com

The linker connecting the antibody and the cryptophycin payload is another crucial component. It must be stable in systemic circulation to prevent premature drug release but allow for efficient cleavage of the payload within the target cancer cell. google.comnih.gov Self-immolative linkers containing a protease cleavage site and a dipeptide unit that can form a diketopiperazine have been developed for this purpose. google.comgoogle.com These linkers are designed to release the active cryptophycin derivative upon internalization into the tumor cell. google.com

The synthesis of cryptophycin ADCs often involves modifying the cryptophycin molecule to introduce a functional group suitable for conjugation without compromising its cytotoxic activity. google.comresearchgate.net For example, the glycinate ester of cryptophycin-55 provides a convenient attachment point and also improves the compound's stability and aqueous solubility. core.ac.ukresearchgate.net

Table 1: Examples of Cryptophycin-Based ADCs

| Antibody | Target Antigen | Cryptophycin Payload | Linker Type | Key Findings | Reference(s) |

| Trastuzumab | HER2 | Cryptophycin-55 glycinate | Cleavable | Nanomolar activity against HER2-positive cells; inactive in low HER2-expressing cells. | core.ac.ukgoogle.com |

| Not Specified | Not Specified | Cryptophycin-55 | Self-immolative, peptide-derived | Highly efficient against tumor cells. | google.comgoogle.com |

| Not Specified | Tumor-associated antigens | Cryptophycin derivatives | Thioether, disulfide, PEG | Various linker strategies have been explored to optimize ADC properties. | google.com |

Design and Synthesis of Peptide-Drug Conjugates (PDCs) with Cryptophycin Payloads

Peptide-drug conjugates (PDCs) offer an alternative to ADCs for targeted drug delivery. mdpi.comcam.ac.uk PDCs utilize peptides as the targeting moiety, which, due to their smaller size compared to antibodies, can offer advantages such as better tumor penetration. mdpi.comcam.ac.uk The design principles for PDCs are similar to those for ADCs, involving a targeting peptide, a linker, and a cytotoxic payload. google.commdpi.com

The synthesis of cryptophycin-based PDCs involves conjugating a cryptophycin derivative to a peptide that specifically binds to a receptor overexpressed on cancer cells. google.comuni-bielefeld.de For example, RGD (arginine-glycine-aspartic acid) peptides, which target integrins that are often upregulated in tumor angiogenesis and metastasis, have been conjugated to cryptophycins. provendis.infouni-bielefeld.de

Ligand-Based Targeting Approaches (e.g., PSMA-Targeted Cryptophycin Delivery in Prostate Cancer Models)

Ligand-based targeting utilizes small molecules that have a high affinity for specific cell surface receptors to deliver cytotoxic payloads. rsc.orgnih.gov A prominent example is the targeting of prostate-specific membrane antigen (PSMA), a transmembrane protein that is highly overexpressed on prostate cancer cells. rsc.orgnih.govpcf.orgnih.gov

Small molecule inhibitors of PSMA can be conjugated to potent drugs like cryptophycins to create small molecule-drug conjugates (SMDCs). provendis.infonih.gov These SMDCs are designed to be selectively taken up by PSMA-expressing prostate cancer cells, leading to the intracellular release of the cytotoxic agent and subsequent cell death. pcf.orgmdpi.com While specific examples of PSMA-targeted cryptophycin conjugates are still in early preclinical development, the success of PSMA-targeted radiopharmaceuticals provides a strong rationale for this approach. nih.govpcf.org The development of such conjugates holds promise for the treatment of metastatic castration-resistant prostate cancer. nih.govmdpi.com

Strategies for Enhancing Aqueous Solubility and Stability of Cryptophycins for Preclinical Application

A significant challenge in the preclinical development of cryptophycins is their poor aqueous solubility and, in some cases, limited stability in aqueous solutions. core.ac.ukresearchgate.netaacrjournals.org Several strategies have been employed to address these issues.

One common approach is the esterification of hydroxyl groups on the cryptophycin molecule. core.ac.uk For instance, the creation of glycinate esters, such as cryptophycin-249 (the glycinate of cryptophycin-8), not only enhances water solubility but can also improve stability. core.ac.uk These glycinate analogs can act as prodrugs, converting to the active epoxide-containing cryptophycin under physiological conditions. core.ac.uk

The introduction of polar substituents, such as amino, hydroxyl, or carboxylic acid groups, into the cryptophycin structure has also been explored to improve aqueous solubility. researchgate.netaacrjournals.org For example, modifications to fragment A of cryptophycin-52 with ionizable functional groups were designed to enhance solubility. aacrjournals.org However, it was noted that some of these polar analogs exhibited reduced cytotoxicity against MDR tumor cell lines. core.ac.uk

Another strategy involves the use of chlorohydrin analogs of cryptophycins. core.ac.uk While these compounds can be more potent than their epoxide counterparts, they can also be unstable in aqueous solutions, converting back to the epoxide form over time. core.ac.uk Acidification of the formulation with citric acid has been used to improve the stability of chlorohydrin cryptophycins for injection. aacrjournals.org

Table 2: Strategies to Enhance Solubility and Stability of Cryptophycins

| Strategy | Example | Effect | Reference(s) |

| Esterification | Cryptophycin-249 (glycinate of cryptophycin-8) | Enhanced water solubility and stability. | core.ac.uk |

| Introduction of Polar Groups | Modified fragment A of cryptophycin-52 | Improved aqueous solubility. | researchgate.netaacrjournals.org |

| Use of Chlorohydrin Analogs | Cryptophycin-8 | Increased antitumor activity in vivo. | core.ac.uk |

| Formulation with Acid | Chlorohydrins with citric acid | Improved stability for injection. | aacrjournals.org |

In Vivo Biodistribution and Targeting Properties of Cryptophycin Conjugates in Preclinical Models

The in vivo biodistribution of cryptophycin conjugates is a critical factor in determining their efficacy and toxicity. The goal is to achieve high tumor accumulation of the conjugate while minimizing its exposure to healthy tissues. acs.orggoogle.com

Preclinical studies have demonstrated that conjugating cryptophycins to targeting moieties can significantly alter their biodistribution profiles. acs.org For instance, an antibody-drug conjugate is expected to follow the biodistribution pattern of the antibody, leading to accumulation in the tumor through antigen binding. acs.orgamegroups.cn Similarly, small molecule-drug conjugates are designed to accumulate in tissues where the target receptor is highly expressed. acs.org

In a comparative analysis of an antibody-drug conjugate and a small molecule-drug conjugate targeting carbonic anhydrase IX, both constructs demonstrated effective tumor targeting in vivo. acs.org Such studies are crucial for understanding how the choice of targeting moiety influences the pharmacokinetics and biodistribution of the cryptophycin payload. acs.org

While specific biodistribution data for Cryptophycin-327 conjugates is not extensively detailed in the provided search results, the general principles observed with other cryptophycin conjugates are applicable. The successful development of these targeted therapies will depend on achieving a favorable biodistribution that maximizes tumor uptake and minimizes off-target toxicity. google.comacs.org

Future Directions in Cryptophycin Research

Identification of Novel Molecular Targets and Off-Target Mechanisms

While the primary molecular target of cryptophycins is well-established as tubulin, ongoing research seeks to uncover additional molecular interactions that may contribute to their potent cytotoxicity and to identify potential off-target effects. nih.govscilit.com

The interaction of cryptophycins with tubulin is complex. They are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. acs.orgnih.gov High-resolution X-ray crystallography has revealed that cryptophycins bind to the maytansine (B1676224) site of β-tubulin. nih.gov More interestingly, a second, novel binding site has been discovered involving the T5-loop of β-tubulin, a critical element in microtubule function. nih.gov This "βT5-loop site" bridges the maytansine and vinca (B1221190) sites, and cryptophycins are the first natural compounds identified to bind here. nih.gov This discovery opens new avenues for designing novel microtubule-targeting agents that can modulate T5-loop dynamics and potentially engage multiple binding sites on β-tubulin simultaneously. nih.gov

Beyond tubulin, research has indicated that cryptophycins may have other mechanisms of action. Studies have shown that their anticancer activity is associated with the induction of bcl-2 phosphorylation, leading to apoptosis. acs.org Some evidence also suggests they can deactivate the Bcl-2 protein, triggering a rapid apoptotic response at concentrations much lower than other clinically used compounds. scilit.com A deeper understanding of these non-tubulin targets and off-target mechanisms is crucial. High-throughput screening technologies, including CRISPR-based genomic screens, can be systematically employed to anticipate and identify both on-target and off-target resistance mechanisms before they emerge in a clinical setting. mdpi.com

Further Optimization of Cryptophycin (B1240208) Analogs for Enhanced Efficacy and Selectivity in Preclinical Models

A major focus of current research is the synthesis and evaluation of novel cryptophycin analogs with improved therapeutic profiles, including enhanced potency, better water solubility, increased stability, and reduced toxicity. researchgate.net Since the discovery of the initial cryptophycin compounds, numerous synthetic analogues have been designed to probe structure-activity relationships (SAR). nih.gov

Modifications have been explored on all four subunits (A, B, C, and D) of the cryptophycin structure. nih.gov For instance, the development of chlorohydrin derivatives, such as cryptophycin-8, demonstrated greater therapeutic efficacy and water solubility compared to the parent epoxide compound, cryptophycin-1, albeit with slightly lower potency. nih.gov To address the instability of these chlorohydrins, glycinate (B8599266) esters like cryptophycin-249 and cryptophycin-309 (B1253346) were synthesized, which provided both chemical stability and improved aqueous solubility, with cryptophycin-309 emerging as a superior candidate in preclinical animal tumor models. nih.gov

Recent strategies have focused on creating analogs suitable for targeted therapies, such as antibody-drug conjugates (ADCs). This involves introducing functional groups for conjugation to homing devices like antibodies or peptides, which can selectively deliver the potent cytotoxic payload to cancer cells, thereby minimizing systemic side effects. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

The table below summarizes key examples of cryptophycin analog development:

| Analog(s) | Modification Strategy | Goal | Key Findings | Reference |

|---|---|---|---|---|

| Cryptophycin-8 | Conversion of epoxide (Unit A) to a chlorohydrin. | Improve water solubility and therapeutic efficacy. | More water soluble and greater therapeutic efficacy than cryptophycin-1. | nih.gov |

| Cryptophycin-249, Cryptophycin-309 | Glycinate esters of chlorohydrin analogs. | Improve chemical stability and aqueous solubility. | Provided stability and improved solubility; C-309 showed superior efficacy in preclinical models. | nih.gov |

| Unit B Analogs | Replacement of O-methyl group with other moieties. | Create conjugable payloads for targeted therapy. | Some modifications maintained subnanomolar cytotoxicity, while others led to a loss of activity. | nih.govbeilstein-journals.org |

| Unit B Amino-derivatives | Introduction of amino groups in unit B. | Develop conjugable payloads for drug conjugates. | Analogs showed high cytotoxicity and were effective against multidrug-resistant cancers. | researchgate.netnih.gov |

Integration of Advanced Omics Technologies in Cryptophycin Mechanism and Resistance Studies

The application of advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for deepening our understanding of the molecular mechanisms of cryptophycin action and resistance. nih.govmdpi.comtechscience.com These high-throughput approaches allow for a comprehensive, system-level view of the cellular response to drug treatment. mdpi.com

A landmark study in cryptophycin research utilized a comparative secondary metabolomic analysis to successfully identify the cryptophycin biosynthetic gene cluster (crp). acs.org This was a significant breakthrough, as it laid the foundation for the biotechnological production of promising but poorly accessible cryptophycin analogs through precursor-directed biosynthesis and chemoenzymatic synthesis. acs.orgnih.gov

Future studies can leverage a multi-omics approach to:

Identify Resistance Mechanisms: By comparing the genomic, transcriptomic, and proteomic profiles of cryptophycin-sensitive and resistant cancer cell lines, researchers can identify key genes, proteins, and pathways involved in drug resistance. nih.govmdpi.com This knowledge is critical for developing strategies to overcome resistance.

Elucidate Drug Mechanisms: Transcriptomic and proteomic analyses can reveal the global changes in gene and protein expression following cryptophycin treatment, providing a more detailed picture of the downstream signaling pathways affected by microtubule disruption and leading to apoptosis. mdpi.comresearchgate.net

Discover Biomarkers: Integrated omics data can help identify predictive biomarkers of response to cryptophycin therapy. techscience.com This would enable the selection of patients most likely to benefit from treatment, paving the way for personalized medicine approaches.

The integration of these large-scale datasets with advanced bioinformatics will be essential for extracting meaningful biological insights and accelerating the development of cryptophycins as effective anticancer agents. nih.govresearchgate.net

Development of Advanced Preclinical Models for Therapeutic Evaluation of Cryptophycins

The successful translation of promising cancer drugs from the laboratory to the clinic is heavily reliant on the use of predictive preclinical models. researchgate.net Historically, the preclinical evaluation of cryptophycins has utilized a range of models, including various mouse and human tumor cell lines in both in vitro and in vivo settings, primarily subcutaneous xenograft models in mice. nih.govnih.gov

However, there is a growing recognition of the limitations of traditional 2D cell cultures and animal models, which often fail to accurately replicate the complexity of human tumors and their microenvironment. jci.orgresearchgate.net This discrepancy is a major reason why many anticancer drugs that show promise in preclinical testing ultimately fail in human clinical trials. researchgate.net

Future research in cryptophycin evaluation should incorporate more sophisticated and clinically relevant preclinical models:

3D Cell Culture Models: Three-dimensional models, such as spheroids and organoids, more closely mimic the architecture, cell-cell interactions, and nutrient gradients of solid tumors compared to 2D monolayers. jci.org These models can provide a more accurate assessment of drug efficacy.

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors de novo in the context of a competent immune system, which more faithfully recapitulates human cancer development and can be invaluable for studying drug response and resistance. cancer.gov

Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to better retain the genetic and phenotypic characteristics of the original human tumor. They are considered a powerful tool for predicting clinical outcomes.

Microfluidic "Tumor-on-a-Chip" Models: These advanced platforms allow for the recreation of key aspects of the tumor microenvironment in a controlled manner, enabling detailed studies of T cell immunotherapy and other complex interactions that influence drug efficacy. jci.orgresearchgate.net